molecular formula C13H17NO B2384234 7'-methoxy-3',4'-dihydro-2'H-spiro[azetidine-2,1'-naphthalene] CAS No. 1500789-75-2

7'-methoxy-3',4'-dihydro-2'H-spiro[azetidine-2,1'-naphthalene]

Cat. No.: B2384234
CAS No.: 1500789-75-2
M. Wt: 203.285
InChI Key: MXUXSPANGDUUPB-CYBMUJFWSA-N
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Description

7’-methoxy-3’,4’-dihydro-2’H-spiro[azetidine-2,1’-naphthalene] is a complex organic compound characterized by its unique spiro structure, which involves a four-membered azetidine ring fused to a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-methoxy-3’,4’-dihydro-2’H-spiro[azetidine-2,1’-naphthalene] typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a naphthalene derivative with an azetidine precursor in the presence of a strong base can yield the desired spiro compound. Specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

7’-methoxy-3’,4’-dihydro-2’H-spiro[azetidine-2,1’-naphthalene] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

7’-methoxy-3’,4’-dihydro-2’H-spiro[azetidine-2,1’-naphthalene] has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7’-methoxy-3’,4’-dihydro-2’H-spiro[azetidine-2,1’-naphthalene] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7’-methoxy-3’,4’-dihydro-2’H-spiro[azetidine-2,1’-naphthalene] lies in its spiro structure, which imparts specific chemical and biological properties.

Properties

IUPAC Name

(4R)-6-methoxyspiro[2,3-dihydro-1H-naphthalene-4,2'-azetidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-15-11-5-4-10-3-2-6-13(7-8-14-13)12(10)9-11/h4-5,9,14H,2-3,6-8H2,1H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUXSPANGDUUPB-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCC23CCN3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(CCC[C@@]23CCN3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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